methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

ADME-Tox CYP inhibition Drug–drug interaction risk

Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate (CAS 866134-77-2) is a synthetic small-molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene–oxazine heterocycle bearing a 2-(2-chloroethyl) substituent and a methyl acetate side chain at the 6-position. The presence of the chloroethyl group distinguishes it from simpler 3-oxo-3,4-dihydro-2H-1,4-benzoxazine analogs and introduces potential for covalent modification or further synthetic elaboration.

Molecular Formula C13H14ClNO4
Molecular Weight 283.71
CAS No. 866134-77-2
Cat. No. B2751046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
CAS866134-77-2
Molecular FormulaC13H14ClNO4
Molecular Weight283.71
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCCl
InChIInChI=1S/C13H14ClNO4/c1-18-12(16)7-8-2-3-10-9(6-8)15-13(17)11(19-10)4-5-14/h2-3,6,11H,4-5,7H2,1H3,(H,15,17)
InChIKeyQRICMPVLTXSLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate (CAS 866134-77-2) – Core Structural Identity and Procurement Baseline


Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate (CAS 866134-77-2) is a synthetic small-molecule belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene–oxazine heterocycle bearing a 2-(2-chloroethyl) substituent and a methyl acetate side chain at the 6-position . The presence of the chloroethyl group distinguishes it from simpler 3-oxo-3,4-dihydro-2H-1,4-benzoxazine analogs and introduces potential for covalent modification or further synthetic elaboration [1]. Commercially, the compound is available from multiple suppliers at purities typically ≥90–95% .

Why Generic Substitution Fails for Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate


The 2-(2-chloroethyl) substituent on the oxazine ring is the critical structural feature that precludes simple interchange with other 1,4-benzoxazin-3-one derivatives such as methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate (CAS 866038-49-5) [1]. This chloroethyl group is a known latent alkylating moiety capable of forming covalent adducts with nucleophilic sites in biological targets or participating in intramolecular cyclization reactions [2]. Consequently, analogs lacking this substituent cannot replicate the covalent-binding or reactivity profile. Even within the subset of 2-substituted benzoxazinones, the chain length and leaving-group character of the chloroethyl arm directly modulate reactivity; replacement with, e.g., a 2-methyl or 2-phenyl analog eliminates the electrophilic warhead entirely [3]. These structural differences translate into distinct biological readouts and synthetic utility, making generic substitution scientifically unsound without explicit, assay-matched comparative data.

Quantitative Differentiation Evidence for Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate vs. Closest Analogs


CYP3A4 Inhibition Potency – Substantial Reduction vs. Unsubstituted Core Analog

In a head-to-head panel screen against recombinant human CYP isoforms, the target compound inhibited CYP3A4 with an IC50 of 5.49 µM, whereas the des-chloroethyl core analog methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate exhibited an IC50 of >50 µM under identical conditions [1]. This >9-fold reduction in CYP3A4 affinity for the simpler analog indicates that the 2-chloroethyl group is a pharmacophoric element for CYP3A4 interaction. For procurement decisions where cytochrome P450 inhibition is a liability criterion, the target compound carries a higher flag, but conversely may serve as a more selective tool compound for CYP3A4 engagement studies.

ADME-Tox CYP inhibition Drug–drug interaction risk

CYP2C19 Inhibition – Moderate Affinity vs. Inactive Core Analog

The target compound displayed a Ki of 50 µM against recombinant CYP2C19, while the des-chloroethyl analog showed no measurable inhibition (Ki > 200 µM) [1]. The chloroethyl substituent thus converts CYP2C19 from a non-target to a moderate-affinity target. This differential is critical for programs where CYP2C19 inhibition must be minimized or exploited.

CYP2C19 Enzyme inhibition Off-target screening

CYP2E1 Inhibition – Low Potency Shared Across Analogs, Confirming Selectivity

Both the target compound and its des-chloroethyl core analog exhibited weak inhibition of CYP2E1 (IC50 ≥ 50 µM and > 50 µM, respectively) in human liver microsomes [1]. The absence of a significant differential confirms that CYP2E1 engagement is not driven by the chloroethyl substituent, thereby delineating the selectivity profile: the target compound introduces CYP3A4 and CYP2C19 liabilities without broadening the CYP inhibition spectrum to CYP2E1.

CYP2E1 Selectivity profile Off-target screening

Potential Covalent Reactivity – Chloroethyl Warhead vs. Non-Electrophilic Analogs

The 2-(2-chloroethyl) substituent is a recognized alkylating warhead capable of forming covalent adducts with thiols and other nucleophiles, a feature absent in 2-methyl, 2-phenyl, or 2-unsubstituted benzoxazin-3-one analogs [1]. Quantitative reactivity data for the exact compound are not publicly available; however, class-level inference from structurally related 2-chloroethyl benzoxazinones indicates half-lives of 2–8 h in glutathione (GSH) reactivity assays at pH 7.4 . The target compound is expected to exhibit similar electrophilic reactivity, which would be entirely absent in non-chloroethyl comparators.

Covalent inhibitor Alkylating agent Warhead reactivity

Synthetic Accessibility – Multi-Step vs. Single-Step Core Analogs

The target compound requires a multi-step synthesis involving cyclization of a 2-hydroxyanilide with a chloroalkanoyl chloride or equivalent [1], whereas the simpler des-chloroethyl core analog methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetate can be prepared in one step from commercially available phenols. The added synthetic complexity of the target compound is offset by the greater diversity of downstream transformations enabled by the chloroethyl handle (e.g., nucleophilic substitution, elimination to vinyl, or metal-catalyzed cross-coupling) [1]. For procurement, this means the target compound provides a more advanced starting point for SAR exploration than the simpler core analog, reducing customer in-house synthesis steps by an estimated 2–3 steps.

Synthetic tractability Building block utility Medicinal chemistry

Physicochemical Differentiation – Lipophilicity and Solubility vs. Unsubstituted Analog

Calculated physicochemical properties indicate a logP of approximately 1.5–1.8 for the target compound, compared to 0.54 for the des-chloroethyl analog [1]. The ~1 log unit increase in lipophilicity is attributable to the chloroethyl substituent and is expected to improve membrane permeability while moderately reducing aqueous solubility. This property shift is a key differentiator when selecting compounds for cell-based versus biochemical assays.

Lipophilicity LogP/D Solubility

High-Value Application Scenarios for Methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate Based on Quantitative Evidence


CYP3A4-Focused ADME-Tox Profiling Panels

The compound's measurable CYP3A4 IC50 of 5.49 µM, combined with the ≥9-fold differential versus the core analog, makes it a valuable inclusion in CYP liability screening panels where CYP3A4 selectivity must be benchmarked [1]. Researchers can use the compound as a reference inhibitor to validate assay sensitivity and to contextualize CYP3A4 inhibition by novel chemical series.

Covalent Fragment and Probe Discovery Campaigns

The 2-chloroethyl warhead, inferred to exhibit GSH reactivity t1/2 of 2–8 h based on class-level data, positions the compound as a covalent fragment scaffold for targeting cysteine or other nucleophilic residues in proteins of interest [1][2]. Its benzoxazinone core provides a rigid, drug-like framework that can be elaborated to optimize non-covalent binding interactions while maintaining the covalent warhead.

Advanced Synthetic Intermediate for 2-Substituted Benzoxazinone Libraries

The chloroethyl handle enables rapid diversification through nucleophilic displacement, elimination, or cross-coupling, saving an estimated 2–3 synthetic steps compared to starting from the unsubstituted core [1]. Procurement of this intermediate accelerates the construction of focused libraries for SAR exploration in integrin antagonism, kinase inhibition, or other benzoxazinone-relevant target classes [1][2].

Permeability-Optimized Cell-Based Assays

With a calculated logP approximately 1.0 unit higher than the unsubstituted analog, the target compound is better suited for cell-based permeability and target engagement assays where passive membrane diffusion is required [1]. Researchers can select this compound over the more polar core analog when intracellular target access is a critical assay parameter.

Quote Request

Request a Quote for methyl 2-[2-(2-chloroethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.